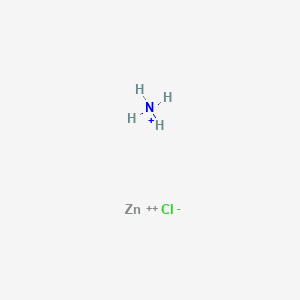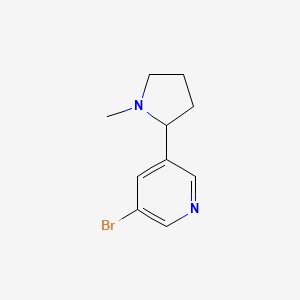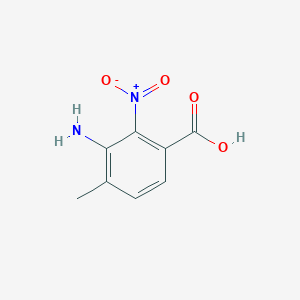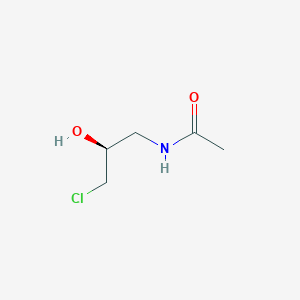
Azanium;ZINC;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium;ZINC;chloride, commonly known as zinc chloride, is an inorganic chemical compound composed of zinc and chlorine. It is represented by the chemical formula ZnCl₂. Zinc chloride is a white, crystalline solid that is highly soluble in water. It is hygroscopic, meaning it can absorb moisture from the environment. This compound is used in various industrial applications, including textile processing, metallurgical fluxes, and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc chloride can be prepared through several synthetic routes:
Direct Reaction: Zinc metal reacts with hydrochloric acid to produce zinc chloride and hydrogen gas[ \text{Zn} + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2 ]
Reaction with Zinc Sulfide: Hydrochloric acid reacts with zinc sulfide to form zinc chloride and hydrogen sulfide[ \text{ZnS} + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2\text{S} ]
Industrial Production Methods
In industrial settings, zinc chloride is often produced by evaporating the aqueous solution formed in various reactions. The anhydrous form can be obtained by heating the hydrated form to remove water .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc chloride undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Zinc chloride can participate in redox reactions, where it acts as a source of zinc ions.
Substitution Reactions: Zinc chloride can react with other compounds to form new products through substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc chloride can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents.
Substitution: Zinc chloride reacts with sodium hydroxide to form zinc hydroxide and sodium chloride[ \text{ZnCl}_2 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2\text{NaCl} ]
Major Products Formed
Zinc Hydroxide: Formed in substitution reactions with bases.
Zinc Oxide: Formed upon heating zinc hydroxide.
Applications De Recherche Scientifique
Zinc chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a dehydrating agent.
Biology: Plays a role in the synthesis of proteins, fats, and cholesterol.
Medicine: Used in total parenteral nutrition to maintain zinc levels and prevent deficiency syndromes.
Industry: Employed in textile processing, metallurgical fluxes, and as a flux for soldering metals.
Mécanisme D'action
Zinc chloride exerts its effects through several mechanisms:
Catalytic Role: Zinc ions act as cofactors in many enzymatic reactions, facilitating catalytic processes.
Structural Role: Zinc ions help stabilize the structure of proteins and other biomolecules.
Regulatory Role: Zinc ions regulate various cellular processes, including gene expression and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc Fluoride (ZnF₂)
- Zinc Bromide (ZnBr₂)
- Zinc Iodide (ZnI₂)
Uniqueness
Zinc chloride is unique due to its high solubility in water and its hygroscopic nature. Unlike zinc fluoride, bromide, and iodide, zinc chloride is more commonly used in industrial applications due to its availability and reactivity .
Propriétés
Numéro CAS |
52628-25-8 |
|---|---|
Formule moléculaire |
ClH4NZn+ |
Poids moléculaire |
118.9 g/mol |
Nom IUPAC |
azanium;zinc;chloride |
InChI |
InChI=1S/Cl.H3N.Zn/h;1H3;/p+1 |
Clé InChI |
PTENJNIBULCQNG-UHFFFAOYSA-O |
SMILES |
[NH4+].[Cl-].[Zn+2] |
SMILES canonique |
[NH4+].[Cl].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)







